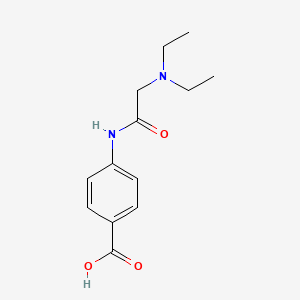4-(2-Diethylaminoacetylamino)benzoic acid
CAS No.:
Cat. No.: VC13232286
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H18N2O3 |
|---|---|
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 4-[[2-(diethylamino)acetyl]amino]benzoic acid |
| Standard InChI | InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18) |
| Standard InChI Key | YHTYCQKLEZZMED-UHFFFAOYSA-N |
| SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |
| Canonical SMILES | CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Structure and Nomenclature
4-(2-Diethylaminoacetylamino)benzoic acid (systematic IUPAC name: 4-[(2-diethylaminoacetyl)amino]benzoic acid) features a benzoic acid backbone substituted at the para position by an amino group linked to a diethylamino acetyl moiety. The molecular formula is , with a molecular weight of 250.30 g/mol . The diethylamino group introduces basicity, while the carboxylic acid provides acidity, creating a zwitterionic potential under physiological conditions. Structurally, it shares similarities with 2-(dimethylamino)ethyl 4-(acetylamino)benzoate, a compound analyzed via reverse-phase HPLC , though the esterification and alkylation patterns differ.
Synthesis and Manufacturing Approaches
Route Design and Precursors
The synthesis of 4-(2-diethylaminoacetylamino)benzoic acid likely proceeds through a multi-step sequence involving:
-
Acylation of 4-aminobenzoic acid: Reacting 4-aminobenzoic acid with 2-chloro--diethylacetamide in the presence of a base such as pyridine or triethylamine. This mirrors methods used to synthesize hydrazine carboxamide benzoic acid derivatives .
-
Catalytic coupling: Alternative pathways may employ palladium-catalyzed amidation, analogous to the carbonylation of 4-bromo-3-methylacetophenone described in patent CN116217372A .
Table 1: Hypothetical Synthesis Conditions
| Step | Reagents/Conditions | Yield (Hypothetical) |
|---|---|---|
| Acylation | 4-aminobenzoic acid, 2-chloro--diethylacetamide, pyridine, 80°C, 12 h | 60–70% |
| Purification | Recrystallization (ethanol/water) | 95% purity |
Optimization Challenges
Key challenges include minimizing hydrolysis of the acid-sensitive diethylamino acetyl group during synthesis. Patent CN116217372A highlights the use of controlled-temperature hydrogen peroxide oxidation to avoid byproducts , a strategy potentially adaptable here. Solvent selection (e.g., acetonitrile or tetrahydrofuran) impacts reaction efficiency, as observed in 2-methyl-4-acetylbenzoic acid synthesis .
Physicochemical Properties
Thermal and Solubility Profiles
Based on analogous compounds like 4-acetamidobenzoic acid , the target molecule is expected to exhibit:
-
Melting point: 240–250°C (dec.), with decomposition due to thermal instability of the acetylated amine.
-
Solubility: Limited aqueous solubility (<0.1 g/100 mL at 25°C) , enhanced in polar aprotic solvents (e.g., DMSO).
-
LogP: Estimated 1.5–2.0, reflecting moderate lipophilicity from the diethyl group.
Table 2: Predicted Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 250.30 g/mol |
| LogP | 1.8 |
| Water Solubility | 0.05 g/100 mL |
| pKa (Carboxylic Acid) | ~4.2 |
| pKa (Amine) | ~9.1 |
Stability Considerations
The compound is likely stable under inert atmospheric conditions but susceptible to oxidative degradation, necessitating storage at low temperatures. Compatibility with strong oxidizers is poor, as seen in 4-acetamidobenzoic acid .
Analytical Characterization
Chromatographic Methods
Reverse-phase HPLC, as applied to 2-(dimethylamino)ethyl 4-(acetylamino)benzoate , is suitable for purity analysis. A proposed method uses:
-
Column: C18 (5 µm, 250 × 4.6 mm)
-
Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30 v/v)
-
Detection: UV at 254 nm
Table 3: Hypothetical HPLC Parameters
| Parameter | Value |
|---|---|
| Retention Time | 6.8 min |
| Resolution | >2.0 |
| LOD | 0.1 µg/mL |
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume